1-Chloro-1-fluoroethylene

CAS No.: 2317-91-1

Cat. No.: VC1643846

Molecular Formula: C2H2ClF

Molecular Weight: 80.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2317-91-1 |

|---|---|

| Molecular Formula | C2H2ClF |

| Molecular Weight | 80.49 g/mol |

| IUPAC Name | 1-chloro-1-fluoroethene |

| Standard InChI | InChI=1S/C2H2ClF/c1-2(3)4/h1H2 |

| Standard InChI Key | FPBWSPZHCJXUBL-UHFFFAOYSA-N |

| SMILES | C=C(F)Cl |

| Canonical SMILES | C=C(F)Cl |

Introduction

Basic Information and Nomenclature

1-Chloro-1-fluoroethylene, with the CAS Registry Number 2317-91-1, is also known by several synonyms including 1-chloro-1-fluoroethene, FC-1131A, chlorofluoroethene, and Ethylene, 1-chloro-1-fluoro- . The compound belongs to the family of chlorofluorocarbons, specifically categorized as a halogenated derivative of acyclic hydrocarbons containing two different halogens .

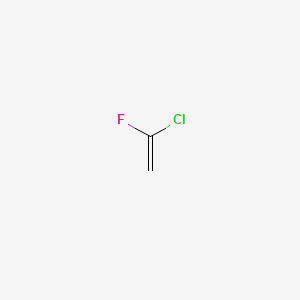

The molecular formula of 1-Chloro-1-fluoroethylene is C₂H₂ClF, with a molecular weight of 80.49 g/mol . The structure features a carbon-carbon double bond with one carbon atom bonded to both chlorine and fluorine atoms, while the other carbon atom is bonded to two hydrogen atoms. The SMILES notation for this compound is C(Cl)(F)=C, and its InChI identifier is InChI=1S/C2H2ClF/c1-2(3)4/h1H2 .

Physical Properties

1-Chloro-1-fluoroethylene exists as a colorless gas at room temperature and atmospheric pressure. Below is a comprehensive table of its physical properties compiled from multiple sources:

There is a notable discrepancy in the reported density values between different sources, with one source reporting 2.618 g/cm³ and another reporting 1.098 g/cm³ . This variation may result from different measurement conditions or methodological approaches.

The high vapor pressure of 3720 mmHg at 25°C indicates that this compound is highly volatile at room temperature, consistent with its low boiling point of -24°C . The compound transitions from solid to liquid at an extremely low temperature (-169°C), reflecting the weak intermolecular forces typical of small halogenated hydrocarbons .

Chemical Properties and Reactivity

1-Chloro-1-fluoroethylene contains a carbon-carbon double bond that contributes to its chemical reactivity, particularly in polymerization reactions. This unsaturated polymerizable organic compound has been described in polymerization and co-polymerization studies . The presence of both chlorine and fluorine substituents on the same carbon creates an asymmetric electron distribution, influencing its reactivity patterns and selectivity in chemical reactions.

The compound's reactivity is also significant in environmental contexts. Research indicates that 1-Chloro-1-fluoroethylene has been studied in the context of anaerobic reductive dechlorination processes. A 2004 study investigated it as a reactive tracer to quantify the anaerobic transformation of vinyl chloride, demonstrating its utility in environmental remediation research .

Research Applications and Studies

1-Chloro-1-fluoroethylene has been the subject of various research studies exploring its properties and potential applications:

Environmental Remediation Research

The compound has been studied in the context of environmental remediation, particularly related to chlorinated ethene contamination. A 2004 study by Pon and Semprini investigated 1-Chloro-1-fluoroethylene as a reactive tracer to quantify the anaerobic transformation of vinyl chloride, providing insights into bioremediation processes for chlorinated contaminants .

Spectroscopic Investigations

IR spectroscopic studies have been conducted on 1-Chloro-1-fluoroethylene to characterize its vibrational modes and molecular structure. A 2014 study by Charmet et al. employed combined experimental and computational approaches to analyze the IR spectra of this compound, contributing to a better understanding of its physicochemical properties .

Polymerization Applications

Given its unsaturated nature, 1-Chloro-1-fluoroethylene has potential applications in polymer chemistry. Historical research has explored its polymerization and co-polymerization behavior, suggesting possible uses in specialty polymer production .

Bioaugmentation Studies

Research has also explored the role of compounds like 1-Chloro-1-fluoroethylene in bioaugmentation processes for remediation of contaminated aquifers. A 2019 study by Han et al. discussed methodologies for assessing trichloroethylene (TCE) reductive dechlorination processes, demonstrating the relevance of halogenated ethenes in environmental applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume